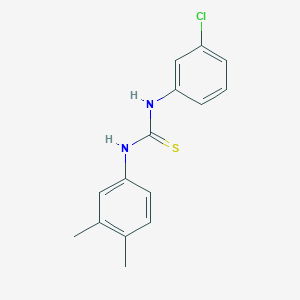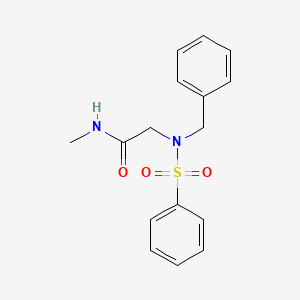
N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986001, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression.
Mecanismo De Acción
N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by binding to the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins play a crucial role in the transcriptional activation of various genes, including those involved in cell growth, differentiation, and inflammation. By inhibiting BET proteins, N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide can modulate the expression of these genes and exert its therapeutic effects.
Biochemical and Physiological Effects
N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of gene expression. In addition, it has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to modulate gene expression, and its ability to inhibit cell growth and induce apoptosis. However, there are also some limitations to using N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments, including its potential toxicity and off-target effects, as well as the need for further studies to fully understand its mechanism of action and therapeutic potential.
Direcciones Futuras
There are several future directions for the development and application of N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the use of N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce toxicity. Another potential direction is the development of more potent and selective BET inhibitors, which could have greater therapeutic potential and fewer side effects. Furthermore, there is a need for further studies to fully understand the mechanism of action of N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide was synthesized using a multi-step process that involved the reaction of N-methylglycine with benzylamine, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product was obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and leukemia. In addition, it has been demonstrated to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma. Furthermore, N~2~-benzyl-N~1~-methyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have cardioprotective effects in animal models of myocardial infarction.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-17-16(19)13-18(12-14-8-4-2-5-9-14)22(20,21)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUDMDNZLYFUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5766163.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)
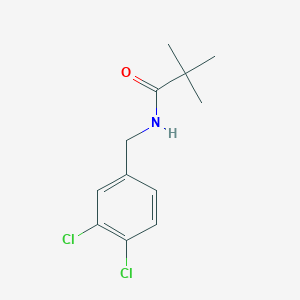
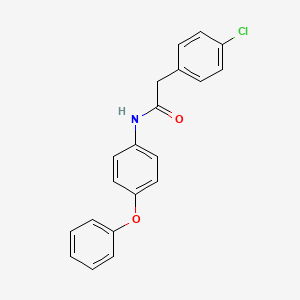
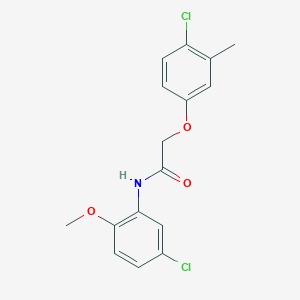
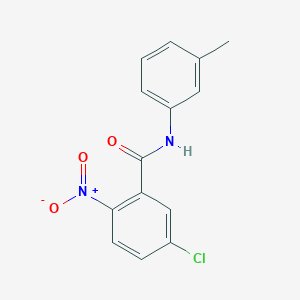
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)
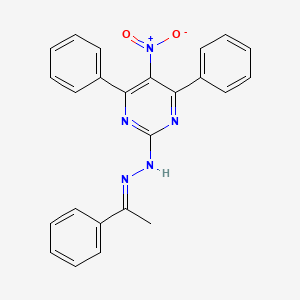
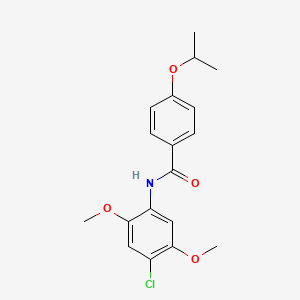
![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5766245.png)
